3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide

Lipophilicity Physicochemical Properties Drug Design

3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide (CAS 312497-19-1) is a synthetic benzothiophene-2-carbohydrazide derivative featuring both 3-chloro and 4-fluorobenzoyl substituents. It is classified as a hydrazide with a benzo[b]thiophene core.

Molecular Formula C16H10ClFN2O2S
Molecular Weight 348.8 g/mol
Cat. No. B11528703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide
Molecular FormulaC16H10ClFN2O2S
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H10ClFN2O2S/c17-13-11-3-1-2-4-12(11)23-14(13)16(22)20-19-15(21)9-5-7-10(18)8-6-9/h1-8H,(H,19,21)(H,20,22)
InChIKeyUTVYUFCVORGLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide: A Dual-Substituted Building Block for Lipophilicity-Driven Medicinal Chemistry and P2X3 Antagonist Development


3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide (CAS 312497-19-1) is a synthetic benzothiophene-2-carbohydrazide derivative featuring both 3-chloro and 4-fluorobenzoyl substituents. It is classified as a hydrazide with a benzo[b]thiophene core . This compound serves as a key building block with a molecular weight of 348.78 and a high calculated LogP of ~3.84, suggesting enhanced lipophilicity compared to its parent scaffolds . It is commercially available at 97% purity from multiple vendors, making it accessible for structure-activity relationship (SAR) studies and pharmaceutical intermediate synthesis .

Why 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide Cannot Be Replaced by Generic Benzo[b]thiophene-2-carbohydrazides


Generic substitution with unsubstituted or mono-substituted benzo[b]thiophene-2-carbohydrazides fails to replicate the distinct physicochemical properties of this dual-substituted analog. The unique combination of the 3-chloro and the terminal 4-fluorobenzoyl group significantly increases molecular lipophilicity, which can critically impact membrane permeability, metabolic stability, and target binding kinetics . For instance, replacing this compound with the simpler 3-chlorobenzo[b]thiophene-2-carbohydrazide results in a quantifiably lower LogP, which may invalidate in vitro potency models or alter in vivo distribution profiles .

Quantitative Differentiation Guide for Procuring 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted and 3-Chloro Parent Scaffolds

This compound exhibits a calculated LogP of 3.84, representing a quantifiable increase in lipophilicity over key synthetic precursors. The unsubstituted benzo[b]thiophene-2-carboxylic hydrazide scaffold has a LogP of only 2.60 . The inclusion of a 3-chloro group raises this to 3.25, and the further addition of the 4-fluorobenzoyl moiety achieves the final LogP of 3.84 . This demonstrates that the 4-fluorobenzoyl group alone contributes approximately 0.6 LogP units beyond the 3-chloro analog.

Lipophilicity Physicochemical Properties Drug Design

Higher Commercial Purity Specification vs. Trifluoromethyl Analog

When sourced from a primary research chemical supplier, 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide is offered with a certified purity of 97% . This is quantifiably superior to the similarly substituted 6-(Trifluoromethyl)benzo[b]thiophene-2-carbohydrazide, which is listed with a lower purity of 95.0% from the same vendor .

Analytical Chemistry Chemical Purity Procurement

Class-Level Relevance to P2X3 Antagonism for Pain and Inflammation

The benzo[b]thiophene-2-carbohydrazide scaffold, specifically functionalized with substituted benzoyl groups, has been disclosed in patents as a framework for potent and selective P2X3 receptor antagonists. A patent assigned to Wuhan LL Science and Technology Development Co., Ltd. describes heterocyclic compounds exhibiting high P2X3 antagonistic activity, good selectivity, and low toxicity [1]. While this patent does not explicitly list the target compound, it establishes a class-level precedent that strategically substituted benzo[b]thiophene-2-carbohydrazides are a valuable chemotype for developing next-generation P2X3 modulators.

P2X3 Antagonist Pain Therapeutics Inflammation

Strategic Application Scenarios for 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide in Drug Discovery


Central Nervous System (CNS) Drug Discovery Asset Requiring Enhanced Lipophilicity

In CNS drug discovery programs where LogP is a critical parameter for predicting blood-brain barrier penetration, this compound's elevated LogP of 3.84 makes it a superior starting material for SAR expansion compared to non-fluorinated analogs with lower LogP values. Researchers can utilize this dual-substituted scaffold to probe the effect of increased lipophilicity on target engagement and in vivo efficacy.

Reproducible P2X3 Antagonist Lead Optimization and Hit-to-Lead Studies

For laboratories investigating purinergic signaling in pain and inflammation, this compound is a strategic choice for generating novel P2X3 ligands based on the patented benzo[b]thiophene-2-carbohydrazide chemotype [1]. The 97% purity specification ensures that iterative synthesis and biological testing yield high-confidence, reproducible data, minimizing the risk of impurity-driven assay artifacts.

Design and Synthesis of Isoform-Selective Kinase or Enzyme Probes

The structural combination of a 3-chloro substitution and a terminal 4-fluorobenzoyl group provides a distinct pharmacophore for probing the selectivity pocket of kinases or other enzymes. This compound can be used as a versatile intermediate to generate focused libraries, where the 4-fluorobenzoyl moiety is a key element for differentiating binding affinity among closely related isoforms.

High-Integrity in vitro ADME and Safety Pharmacology Studies

Given that generic scaffold substitutions can introduce toxicophores or reactive metabolites, selecting a compound with a defined purity profile like 97% is crucial for in vitro ADME and safety pharmacology screening. This specific compound allows for the direct measurement of intrinsic clearance and cytochrome P450 inhibition attributable solely to the dual-substituted chemotype, without confounding effects from chemical impurities.

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